5-Methylquinazolin-4-amine
Description
Properties
IUPAC Name |
5-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPNEBXBGHKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazolin-4-amine typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring
Industrial Production Methods: Industrial production of 5-Methylquinazolin-4-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction conditions to facilitate efficient cyclization and methylation processes.
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
5-methylquinazolin-4-amine is a derivative of amino-quinazoline, a structure that has demonstrated a wide range of therapeutic applications . Amino-quinazolines have been explored for the design and development of novel drug candidates with antihypertensive, anti-inflammatory, antipsychotic, anti-Alzheimer, anticancer, antiviral, antibiotic, and antiparasitic applications .
Scientific Research Applications
While the search results do not specifically mention "5-methylquinazolin-4-amine," they do highlight the broader applications of quinazoline derivatives, which can provide insight into the potential uses of this specific compound.
- Antitumor Agents: Quinazoline derivatives have demonstrated anticancer activity against various cancers, including breast, lung, pancreatic, prostate, and melanoma . Some derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial cell growth factor (VEGF) .
- Anti-inflammatory Agents: Studies have shown that certain 4-amino quinazoline derivatives possess anti-inflammatory activity, with some compounds showing high potency compared to standard drugs like indomethacin .
- Antimicrobial Applications: Antioxidant nanoparticle polymers have shown antimicrobial applications .
- Other Therapeutic Applications: Quinazoline derivatives have also been explored for their potential as anticonvulsants, antidiabetic agents, and sirtuin modulating agents, suggesting a wide range of therapeutic possibilities .
Related Compounds and their applications
Potential Research Directions
Given the diverse pharmacological profile of amino-quinazolines, 5-methylquinazolin-4-amine could be investigated for various applications:
- Cancer Research: Evaluating its potential as an EGFR or VEGF inhibitor in different cancer cell lines .
- Inflammation Studies: Assessing its anti-inflammatory properties and comparing its efficacy to existing anti-inflammatory drugs .
- Diabetes Research: Investigating its potential to inhibit alpha-amylase and alpha-glucosidase, enzymes related to diabetic conditions .
- Neurodegenerative Diseases: Given that other amino-quinazolines have demonstrated positive effects, further study is warranted .
Considerations for Future Research
- Targeted Drug Delivery: Exploring the use of 5-methylquinazolin-4-amine in targeted drug delivery systems to enhance its efficacy and reduce side effects .
- Combination Therapies: Investigating its potential in combination with other therapeutic agents to achieve synergistic effects .
- Bioavailability and Metabolism: Conducting studies to understand its bioavailability, metabolism, and potential toxicity .
Mechanism of Action
The mechanism of action of 5-Methylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, disrupting essential processes in bacterial cells and leading to their death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers of Methyl-Substituted Quinazolin-4-amines
Key Observations :
- Melting Points : The 5-methyl isomer exhibits a higher melting point (>270°C) compared to the 2-methyl isomer (267–268°C), suggesting stronger intermolecular interactions in the crystal lattice .
- Synthetic Accessibility: The 5-methyl derivative requires specialized starting materials (2-amino-6-methylbenzonitrile), while the 2-methyl analogue is synthesized from anthranilonitrile under basic conditions .
A. Methyl vs. Chloro Substituents
- 5-Methylquinazolin-4-amine : The methyl group is electron-donating, enhancing ring stability and hydrophobicity. This may improve membrane permeability but reduce solubility.
- The furan moiety enhances solubility via polar interactions .
B. Methyl vs. Aryl/Functionalized Substituents
- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : The bulky benzo[d][1,3]dioxolyl group at position 6 improves selectivity for CDC2-like kinases (Clk) due to steric and electronic complementarity with the target active site .
- 6,7-Dimethoxy-N-methyl-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine : Methoxy groups enhance water solubility, while pyrrolidinyl chains increase basicity and cellular uptake .
Biological Activity
5-Methylquinazolin-4-amine is a compound of interest within medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
5-Methylquinazolin-4-amine belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The methyl group at the 5-position significantly influences its pharmacological properties, enhancing its interaction with various biological targets.
1. Anticancer Properties
Quinazoline derivatives, including 5-methylquinazolin-4-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival. For instance:
- Inhibitory Activity : 5-Methylquinazolin-4-amine has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Studies have reported IC50 values in the micromolar range, indicating significant cytotoxicity against these cells .
2. Multidrug Resistance Reversal
One of the notable applications of 5-methylquinazolin-4-amine is its potential role as a modulator of multidrug resistance in cancer therapy. It has been identified as a potent inhibitor of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP):
- Mechanism of Action : Compounds like 5-methylquinazolin-4-amine can inhibit the efflux pumps that expel chemotherapeutic agents from cancer cells, thereby increasing drug accumulation and efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 5-methylquinazolin-4-amine can be influenced by various substituents on the quinazoline ring. The following table summarizes key findings related to SAR:
| Compound | Substituent | Activity | IC50 Value |
|---|---|---|---|
| 5-Methylquinazolin-4-amine | Methyl at position 5 | Anticancer | ~10 µM |
| N-(4-Propylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine | Propyl and pyridine groups | Dual BCRP/P-gp inhibitor | ~0.1 µM |
| 6-Bromo-2-(pyridin-3-yl)-quinazolin-4-amines | Bromine and pyridine groups | EGFR inhibitor | ~0.096 µM |
Case Study 1: Anticancer Screening
A recent study evaluated a series of quinazoline derivatives against MCF-7 and A549 cell lines. Among these, compounds with methyl substitutions demonstrated enhanced cytotoxicity compared to their non-methylated counterparts. The IC50 values ranged from 0.36 to 40.90 µM, highlighting the significance of structural modifications in enhancing anticancer activity .
Case Study 2: MDR Modulation
In another study focusing on MDR reversal, derivatives of quinazoline were synthesized and tested for their ability to inhibit P-gp activity in multidrug-resistant cell lines. The results showed that compounds similar to 5-methylquinazolin-4-amine effectively inhibited P-gp activity in the nanomolar range, suggesting their potential as therapeutic agents to overcome drug resistance .
Q & A
Q. What are the common synthetic routes for preparing 5-methylquinazolin-4-amine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For example, quinazolin-4-amine derivatives are synthesized via:
Cyclization of 2-aminobenzamides using electrochemical methods with aluminum/carbon electrodes and acetic acid electrolytes under mild conditions (room temperature, oxidative cyclization) .
Substitution reactions : Reacting 4-chloroquinazoline intermediates with amines (e.g., thiophen-2-ylmethanamine) in DMF with Hunig’s base, followed by purification via silica column chromatography .
Multi-step protocols : For example, generating pyrazole intermediates through cyclization, formylation, oxidation, and acylation steps .
Key challenges include controlling regioselectivity and optimizing reaction temperatures to avoid decomposition.
Q. Which spectroscopic and analytical techniques are critical for characterizing 5-methylquinazolin-4-amine derivatives?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and purity (e.g., δ 4.97 ppm for methylene protons in N-(thiophen-2-ylmethyl) derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and structural integrity (e.g., HRMS (ESI) m/z 362.0957 for a benzo[d][1,3]dioxol-5-yl derivative) .
- Chromatography : LCMS with trifluoroacetic acid gradients to assess purity (>95%) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 5-methylquinazolin-4-amine derivatives?
- Methodological Answer : SAR studies involve:
Systematic substitution : Introducing electron-withdrawing (e.g., -Cl, -CF) or donating (e.g., -OCH) groups at positions 2, 6, or 7 of the quinazoline core to modulate activity .
3D-QSAR modeling : Using CoMFA or CoMSIA to correlate substituent spatial arrangements with biological outcomes (e.g., analgesic activity linked to morpholinyl and phenyl substitutions) .
In vitro assays : Screening against target enzymes (e.g., CDC2-like kinases) or cellular models (e.g., cancer cell lines) to quantify IC values .
Example: Derivatives with morpholinyl groups showed enhanced blood-brain barrier penetration in analgesic studies .
Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?
- Methodological Answer : Contradictions arise from variability in assay conditions or structural modifications. Solutions include:
Meta-analysis : Quantify heterogeneity using Higgins’ statistic to distinguish true biological effects from methodological noise. For example, suggests significant between-study heterogeneity requiring subgroup analysis .
Standardized protocols : Use validated models (e.g., sea urchin embryo assays for antimitotic activity) to ensure reproducibility .
Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can electrochemical synthesis improve the scalability of 5-methylquinazolin-4-amine production for preclinical studies?
- Methodological Answer : Electrochemical methods offer advantages over traditional routes:
- Mild conditions : Avoid high temperatures (e.g., room-temperature cyclization of 2-aminobenzamides) .
- Atom economy : Minimizes waste by eliminating transition-metal catalysts (e.g., Pd in Suzuki couplings) .
- Scalability : Undivided cell setups enable gram-scale synthesis with >80% yields .
Challenges include optimizing electrode materials (e.g., carbon vs. platinum) and electrolyte composition.
Experimental Design and Data Analysis
Q. What experimental controls are essential when evaluating the antitubulin activity of 5-methylquinazolin-4-amine analogs?
- Methodological Answer : Critical controls include:
- Positive controls : Combretastatin A-4 or colchicine to benchmark microtubule disruption .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Cell cycle analysis : Flow cytometry to confirm G2/M arrest .
- Tubulin polymerization assays : Compare IC values from purified tubulin vs. cellular models .
Q. How can researchers address low solubility of 5-methylquinazolin-4-amine derivatives in in vivo studies?
- Methodological Answer : Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
